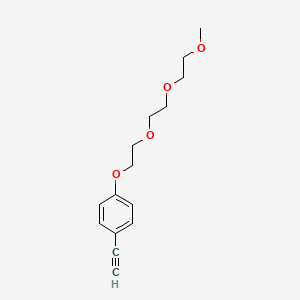
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring substituted with a long chain of ethoxy groups
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-bromo-4-ethynylbenzene.
Etherification: The benzene derivative undergoes etherification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Analyse Chemischer Reaktionen
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and flexibility.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe in studying biological processes due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can be compared with similar compounds such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene: This compound has a bulkier substituent, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and applications.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-ethynyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H20O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-10-17-9-8-16-2/h1,4-7H,8-13H2,2H3 |
InChI-Schlüssel |
QFCXKRFGNYJUKM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


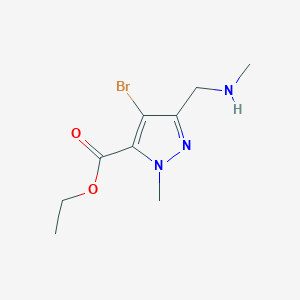
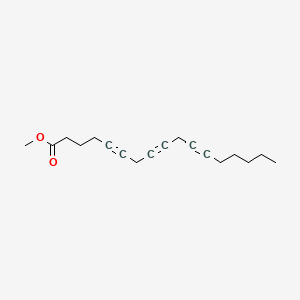
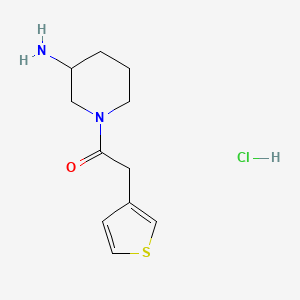
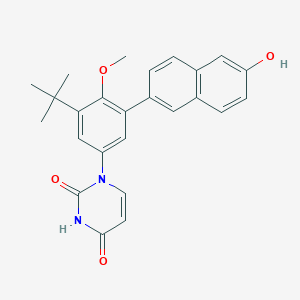
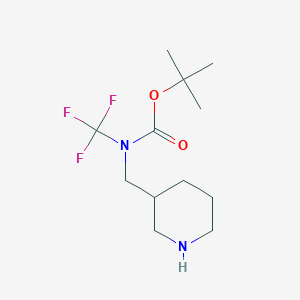
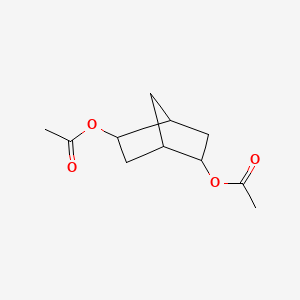
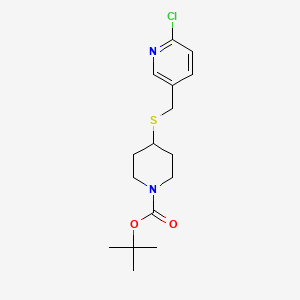
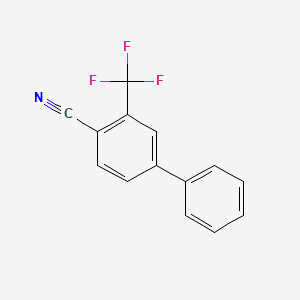
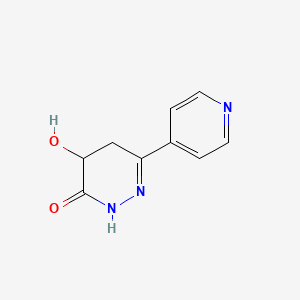
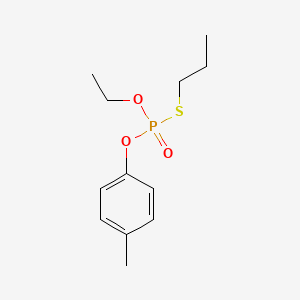
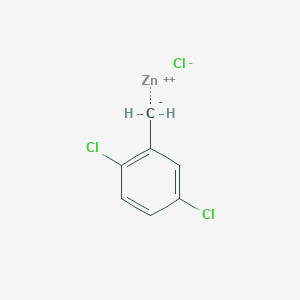
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)


